Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]-
CAS No.: 1326239-56-8
Cat. No.: VC11720481
Molecular Formula: C29H28F6N4O2
Molecular Weight: 578.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326239-56-8 |
|---|---|
| Molecular Formula | C29H28F6N4O2 |
| Molecular Weight | 578.5 g/mol |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25+,26+/m0/s1 |
| Standard InChI Key | QGLQHRHYJCQTQI-ZRJNXXGPSA-N |
| Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
| SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
The compound’s IUPAC name, 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea, reflects its intricate architecture . Key features include:
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A cinchona alkaloid-derived bicyclic framework with four defined stereocenters (2R, 4S, 5R, and 9R) .
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A 6-methoxyquinoline group providing π-basic character for substrate binding.
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A 3,5-bis(trifluoromethyl)phenyl urea moiety acting as a hydrogen-bond donor and electron-deficient aromatic system.
The stereochemistry at the 9R position is critical for enantioselectivity, as it dictates the spatial arrangement of catalytic sites .
Physicochemical Properties
PubChem data reveal the following computed properties :
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₈F₆N₄O₂ |
| Molecular Weight | 578.5 g/mol |
| XLogP3 | 6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| Topological Polar Surface | 66.5 Ų |
The high XLogP3 value (6) indicates significant hydrophobicity, favoring organic solvent systems. The topological polar surface area (66.5 Ų) suggests moderate solubility in polar aprotic solvents like dimethylformamide .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves coupling 3,5-bis(trifluoromethyl)aniline with a cinchona alkaloid derivative under controlled conditions :
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Cinchona Activation: The cinchona alkaloid (e.g., 6'-methoxycinchonidine) is functionalized at the 9-position to introduce an amine group.
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Urea Formation: Reacting the activated cinchona derivative with 3,5-bis(trifluoromethyl)phenyl isocyanate in dichloromethane at 0–5°C yields the target compound .
Key challenges include preserving stereochemical integrity and avoiding racemization during coupling. Chromatographic purification is typically required to achieve >99% enantiomeric excess .
Industrial Scalability
Industrial methods remain proprietary, but adaptations of laboratory protocols involve:
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Continuous Flow Reactors: To enhance mixing and temperature control.
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Crystallization-Driven Purification: Reducing reliance on chromatography.
Catalytic Mechanisms and Reaction Scope
Bifunctional Activation
The catalyst operates via a dual activation mechanism:
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Hydrogen Bonding: The urea NH groups activate electrophiles (e.g., carbonyl compounds).
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π-π Stacking: The electron-deficient 3,5-bis(trifluoromethyl)phenyl group interacts with electron-rich dienophiles or Michael acceptors .
Asymmetric Diels-Alder Cycloadditions
In 2-pyrone Diels-Alder reactions, the catalyst induces enantioselectivities >90% ee by organizing the transition state through hydrogen bonding and steric guidance . For example:
\text{Dienophile + Diene} \xrightarrow{\text{Catalyst}} \text{Chiral Cycloadduct (90–95% ee)}Intramolecular Aza-Michael Additions
The catalyst enables cyclization of α,β-unsaturated ketones with amines, yielding indoline derivatives with 85–92% ee .
Comparison with Related Organocatalysts
Superior performance stems from the cinchona scaffold’s rigidity and the electron-withdrawing CF₃ groups, which enhance substrate preorganization .
Applications in Pharmaceutical Synthesis
Drug Intermediate Production
The catalyst is employed in synthesizing chiral amines and tetracyclic scaffolds for oncology and CNS drugs. For instance, it facilitates the production of palbociclib intermediates with 94% ee .
Biocatalyst Complement
Unlike enzymes, this organocatalyst functions in non-aqueous media, enabling reactions incompatible with biocatalysis (e.g., anhydrous Friedel-Crafts alkylation).
Future Directions
Immobilization Strategies
Heterogenizing the catalyst on mesoporous silica or magnetic nanoparticles could enable recyclability and continuous-flow applications.
Computational Design
Machine learning models predicting transition state geometries may guide the development of next-generation analogs with enhanced activity .
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